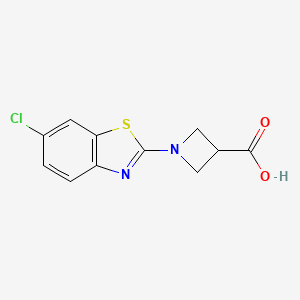

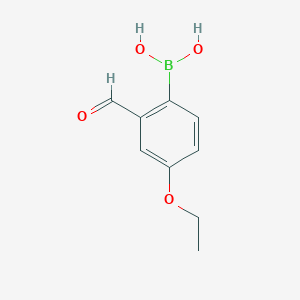

(4-乙氧基-2-甲酰苯基)硼酸

描述

“(4-Ethoxy-2-formylphenyl)boronic acid” is a boronic acid derivative. Boronic acids are versatile synthetic building blocks and important intermediates in the preparation of various chemical compounds . They find industrial application as stabilizers and inhibitors for enzymes . This compound is involved in Suzuki cross-coupling reactions and in the synthesis of biologically active molecules .

Synthesis Analysis

The synthesis of boronic acids often involves the use of Grignard or organolithium reagents . The formation of the Grignard compound with magnesium requires 1,2-dibromoethane and activation with ultrasound . Reaction with tri-n-butyl borate leads to the protected aryl boronic ester which gives after acidic work-up the target product .

Molecular Structure Analysis

The molecular formula of “(4-Ethoxy-2-formylphenyl)boronic acid” is C9H11BO4 . The average mass is 193.992 Da and the monoisotopic mass is 194.075043 Da .

Chemical Reactions Analysis

Boronic acids, including “(4-Ethoxy-2-formylphenyl)boronic acid”, are commonly used in Suzuki-Miyaura cross-coupling reactions . They can also participate in copper-mediated ligandless aerobic fluoroalkylation of arylboronic acids with fluoroalkyl iodides .

科学研究应用

合成和结构分析:

- 硼酸,如 (4-乙氧基-2-甲酰苯基)硼酸,用作有机化学中的合成中间体和构件。它们参与具有潜在应用的多功能化合物合成,涉及不同领域 (R. Zhang et al., 2017)。

- 涉及芳基硼酸的反应中四芳基五硼酸盐的形成证明了它们在复杂化学合成中的用途,影响了具有独特性质的阳离子铑配合物的开发 (Y. Nishihara, Kyoko Nara, K. Osakada, 2002)。

荧光和光物理性质:

- 硼酸衍生物在醇中表现出有趣的荧光猝灭特性,可用于分子相互作用的研究和传感技术的发展 (H. S. Geethanjali et al., 2015)。

- 对硼酸衍生物的光物理性质的研究,如在不同溶剂中荧光的变化,有助于开发具有在传感和成像中潜在应用的新材料 (G. V. Muddapur et al., 2016)。

生物医学应用:

- 硼酸因其在葡萄糖反应性聚合物胰岛素递送系统中的潜力而受到探索。它们与环二醇的相互作用可能导致开发用于糖尿病治疗的自调节胰岛素递送系统 (N. Siddiqui et al., 2016)。

- 在生理相关条件下,设计结合碳水化合物的硼酸及其与细胞表面糖缀合物的络合能力在生物医学研究中具有重要意义,尤其是在传感器和治疗剂的开发中 (Meenakshi Dowlut, D. Hall, 2006)。

催化和化学反应:

- 硼酸在各种有机反应中用作催化剂,促进羟基在温和条件下活化和转化为有用的产物。这包括在酰胺形成和 Friedel-Crafts 型反应等反应中的亲电和亲核活化模式 (D. Hall, 2019)。

材料科学:

- 含硼酸的聚合物因其独特的反应性和响应性而受到研究,在治疗各种疾病和开发新型生物材料中得到应用 (J. Cambre, B. Sumerlin, 2011)。

作用机制

Target of Action

The primary targets of 4-Ethoxy-2-formylphenylboronic acid are the carbon-carbon bonds in organic compounds. The compound is used in the Suzuki-Miyaura cross-coupling reaction, a widely applied transition metal-catalyzed carbon-carbon bond-forming reaction .

Mode of Action

The Suzuki-Miyaura coupling reaction involves the compound’s interaction with its targets through two key processes: oxidative addition and transmetalation . Oxidative addition occurs with formally electrophilic organic groups, whereby palladium becomes oxidized through its donation of electrons to form a new Pd–C bond. Transmetalation, on the other hand, occurs with formally nucleophilic organic groups, which are transferred from boron to palladium .

Biochemical Pathways

The compound affects the biochemical pathway of carbon-carbon bond formation. In the Suzuki-Miyaura coupling reaction, the compound, as an organoboron reagent, participates in electronically divergent processes with the metal catalyst . This reaction is a key step in many synthetic procedures, leading to the formation of complex organic compounds.

Pharmacokinetics

As a boronic acid, it is expected to have good stability and reactivity, making it a valuable reagent in organic synthesis .

Result of Action

The result of the compound’s action is the formation of new carbon-carbon bonds. This is achieved through the Suzuki-Miyaura coupling reaction, which allows for the synthesis of a wide range of organic compounds .

Action Environment

The action of 4-Ethoxy-2-formylphenylboronic acid is influenced by various environmental factors. The Suzuki-Miyaura coupling reaction, for instance, requires mild and functional group tolerant reaction conditions . The compound’s stability and reactivity can also be affected by factors such as temperature, pH, and the presence of other reagents .

安全和危害

While specific safety data for “(4-Ethoxy-2-formylphenyl)boronic acid” is not available, boronic acids can cause skin and eye irritation, and may be harmful if swallowed . It is recommended to avoid breathing dust/fume/gas/mist/vapors/spray and to wear protective gloves while handling this compound .

未来方向

Boronic acid-based compounds have found numerous applications in chemical biology, supramolecular chemistry, and biomedical applications . The excellent understanding of the chemical properties and biocompatibility of boronic acid-based compounds has inspired the exploration of novel chemistries using boron to fuel emergent sciences . Future research may focus on developing new stimuli-responsive conjugates for chemical biology and peptide cyclization aimed at therapeutics discovery .

属性

IUPAC Name |

(4-ethoxy-2-formylphenyl)boronic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11BO4/c1-2-14-8-3-4-9(10(12)13)7(5-8)6-11/h3-6,12-13H,2H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MVOXIKZEUMPIGS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=C(C=C(C=C1)OCC)C=O)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11BO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20681012 | |

| Record name | (4-Ethoxy-2-formylphenyl)boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20681012 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

193.99 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

1106867-72-4 | |

| Record name | (4-Ethoxy-2-formylphenyl)boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20681012 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![4-[3-(3,4-dimethylphenyl)-1,2,4-oxadiazol-5-yl]phthalazin-1(2H)-one](/img/structure/B1425017.png)

![2',5'-Difluoro-[1,1'-biphenyl]-4-carboxylic acid](/img/structure/B1425018.png)

![4-[2-(3-Chlorophenoxy)ethoxy]-3-ethoxybenzaldehyde](/img/structure/B1425022.png)

![[2-(Pyridin-4-ylamino)-1,3-thiazol-4-yl]acetic acid](/img/structure/B1425028.png)

![tert-butyl [(5-methyl-4-phenyl-4H-1,2,4-triazol-3-yl)methyl]carbamate](/img/structure/B1425031.png)

![[2-Chloro-5-(3-methylimidazo[2,1-b][1,3]thiazol-6-yl)phenyl]amine](/img/structure/B1425035.png)